Cas no 2172619-13-3 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobut-2-enoic acid)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobut-2-enoic acid structure
2172619-13-3 structure
商品名:4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobut-2-enoic acid
CAS番号:2172619-13-3
MF:C24H26N2O5
メガワット:422.473646640778
CID:5849191
PubChem ID:165814304

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobut-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobut-2-enoic acid
    • 2172619-13-3
    • 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]but-2-enoic acid
    • EN300-1486816
    • インチ: 1S/C24H26N2O5/c1-24(2,22(29)25-13-7-12-21(27)28)15-26-23(30)31-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-12,20H,13-15H2,1-2H3,(H,25,29)(H,26,30)(H,27,28)/b12-7+
    • InChIKey: HHBRIFOZRDTJMZ-KPKJPENVSA-N
    • ほほえんだ: O(C(NCC(C(NC/C=C/C(=O)O)=O)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 422.18417193g/mol
  • どういたいしつりょう: 422.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 668
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobut-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1486816-5000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]but-2-enoic acid
2172619-13-3
5000mg
$9769.0 2023-09-28
Enamine
EN300-1486816-2500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]but-2-enoic acid
2172619-13-3
2500mg
$6602.0 2023-09-28
Enamine
EN300-1486816-0.05g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]but-2-enoic acid
2172619-13-3
0.05g
$2829.0 2023-06-06
Enamine
EN300-1486816-100mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]but-2-enoic acid
2172619-13-3
100mg
$2963.0 2023-09-28
Enamine
EN300-1486816-500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]but-2-enoic acid
2172619-13-3
500mg
$3233.0 2023-09-28
Enamine
EN300-1486816-50mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]but-2-enoic acid
2172619-13-3
50mg
$2829.0 2023-09-28
Enamine
EN300-1486816-250mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]but-2-enoic acid
2172619-13-3
250mg
$3099.0 2023-09-28
Enamine
EN300-1486816-0.1g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]but-2-enoic acid
2172619-13-3
0.1g
$2963.0 2023-06-06
Enamine
EN300-1486816-0.25g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]but-2-enoic acid
2172619-13-3
0.25g
$3099.0 2023-06-06
Enamine
EN300-1486816-1000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]but-2-enoic acid
2172619-13-3
1000mg
$3368.0 2023-09-28

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobut-2-enoic acid 関連文献

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobut-2-enoic acidに関する追加情報

Comprehensive Overview of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobut-2-enoic acid (CAS No. 2172619-13-3)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobut-2-enoic acid (CAS No. 2172619-13-3) is a specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and bioconjugation. This compound features a unique unsaturated butenoic acid backbone coupled with a 2,2-dimethylpropanamide group, making it a valuable building block for drug discovery and biomaterials. Its Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group ensures compatibility with solid-phase peptide synthesis (SPPS), a technique dominating modern therapeutic peptide development.

Recent advancements in precision medicine and targeted drug delivery have amplified interest in modified amino acids like CAS 2172619-13-3. Researchers frequently search for "Fmoc-amino acid applications" or "butenoic acid derivatives in peptides," reflecting its relevance in ADC (antibody-drug conjugate) design and PROTAC (proteolysis-targeting chimera) technologies. The compound’s α,β-unsaturated carbonyl moiety enables Michael addition reactions, a feature exploited in bioconjugation strategies for cancer therapeutics.

From a synthetic chemistry perspective, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobut-2-enoic acid offers exceptional stereochemical control during peptide elongation. Its sterically hindered 2,2-dimethyl group minimizes racemization risks, addressing a common challenge in NCA (N-carboxyanhydride)-based polymerizations. Laboratories focusing on "high-purity amino acid derivatives" or "SPPS optimization" frequently incorporate this compound to enhance yield and purity in multi-step syntheses.

The compound’s physicochemical properties—including its logP and hydrogen bonding capacity—make it suitable for designing cell-penetrating peptides (CPPs). With growing interest in "oral bioavailability of peptides," CAS 2172619-13-3 serves as a critical tool to modulate lipophilicity and metabolic stability. Its enone functionality further allows click chemistry modifications, aligning with trends in bioorthogonal labeling for imaging probes.

In material science, this derivative contributes to self-assembling peptides for hydrogel scaffolds. Searches like "Fmoc-peptides for 3D bioprinting" highlight its role in tissue engineering. The butenoic acid segment introduces pH-responsive behavior, valuable for smart drug release systems. Manufacturers emphasize GMP-grade production to meet demand from clinical-stage biotech companies.

Analytical challenges surrounding 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidobut-2-enoic acid often involve HPLC method development due to its polarity and UV-active Fmoc group. Publications discussing "LC-MS analysis of Fmoc compounds" or "amino acid derivative purification" frequently cite this molecule. Its stability under acidic/basic conditions is another focal point for process chemistry teams.

Emerging applications in glycopeptide synthesis and neoantigen vaccines further solidify the importance of CAS 2172619-13-3. As the pharmaceutical industry shifts toward personalized therapies, this compound’s versatility in creating tailored molecular architectures positions it as a keystone reagent in 21st-century bioengineering.

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